1-butyl-5-(4-methoxyphenyl)-1H-imidazole
CAS No.: 74730-77-1
Cat. No.: VC14235705
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74730-77-1 |
|---|---|
| Molecular Formula | C14H18N2O |
| Molecular Weight | 230.31 g/mol |
| IUPAC Name | 1-butyl-5-(4-methoxyphenyl)imidazole |
| Standard InChI | InChI=1S/C14H18N2O/c1-3-4-9-16-11-15-10-14(16)12-5-7-13(17-2)8-6-12/h5-8,10-11H,3-4,9H2,1-2H3 |
| Standard InChI Key | VHENFVJCJHCTKX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1C=NC=C1C2=CC=C(C=C2)OC |
Introduction
Structural and Chemical Identity
1-Butyl-5-(4-methoxyphenyl)-1H-imidazole belongs to the imidazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions. The substitution pattern confers unique electronic and steric properties:
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IUPAC Name: 1-Butyl-5-(4-methoxyphenyl)-1H-imidazole
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Molecular Formula: C₁₄H₁₈N₂O
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Molecular Weight: 230.31 g/mol
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Structural Features:
The methoxy group’s para position on the phenyl ring minimizes steric hindrance, favoring planar conformations that enhance π-π stacking interactions in crystalline states .
Synthetic Methodologies
While no explicit synthesis of 1-butyl-5-(4-methoxyphenyl)-1H-imidazole is documented, analogous imidazole derivatives are typically prepared via:
Microwave-Assisted Condensation
Microwave irradiation efficiently promotes one-pot imidazole synthesis. For example, polysubstituted imidazoles are synthesized by condensing benzimidazolium salts with aldehydes and ammonium acetate under basic conditions . Adapting this method:
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Reactants: 4-Methoxybenzaldehyde, butylamine, and ammonium acetate.
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Conditions: Microwave irradiation (350 W, 5–10 min) in aqueous NaOH, followed by acidification to pH 6–7 .
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Workup: Precipitation and recrystallization from ethanol yield the target compound.
Hypothetical Reaction Pathway:
Debus-Radziszewski Reaction
This classical method involves cyclizing diketones, aldehydes, and ammonia. For 1-butyl-substituted imidazoles, butylamine replaces ammonia:
Yields are typically moderate (50–70%) .
Spectroscopic Characterization
Data from analogous compounds guide predictions for 1-butyl-5-(4-methoxyphenyl)-1H-imidazole:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Infrared (IR) Spectroscopy
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Key Peaks:
X-ray Crystallography
While no crystal structure is reported for this compound, similar imidazoles (e.g., 2-(4-methoxyphenyl)-1H-benzimidazole) exhibit monoclinic crystal systems with π-π stacking and C-H···O hydrogen bonds . The dihedral angle between the imidazole and methoxyphenyl rings is expected to range from 60° to 70° .
Physicochemical Properties
Industrial and Material Science Applications
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